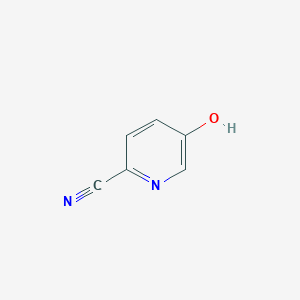

2-Cyano-5-hydroxypyridine

描述

Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a vast and incredibly diverse family of organic compounds. derpharmachemica.comwisdomlib.org Their significance in the chemical and biological sciences cannot be overstated, as they form the core structures of numerous biologically essential molecules. derpharmachemica.comnumberanalytics.com From the nucleic acids that comprise our genetic code (DNA and RNA) to vital biomolecules like chlorophyll, hemoglobin, and various vitamins, heterocyclic rings are fundamental to life's processes. derpharmachemica.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity and interactions within biological systems. openaccessjournals.com This inherent diversity and functionality have made heterocyclic compounds a cornerstone of medicinal chemistry, with a significant percentage of all known drugs containing a heterocyclic scaffold. ijnrd.org Their applications are wide-ranging, encompassing roles as antifungal, anti-inflammatory, antibacterial, antioxidant, anticonvulsant, and anticancer agents, among others. derpharmachemica.comijnrd.org

Overview of Pyridone Scaffolds as Privileged Structures in Drug Discovery and Materials Science

Within the broad class of heterocyclic compounds, pyridone scaffolds have emerged as "privileged structures" in the realms of drug discovery and materials science. nih.govmdpi.com This term, coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, highlights the versatility of the pyridone core. mdpi.com Pyridones are six-membered, nitrogen-containing heterocycles that exist in two isomeric forms: 2-pyridones and 4-pyridones. nih.govresearchgate.net Their unique physicochemical properties, including weak alkalinity and the ability to act as both hydrogen-bond donors and acceptors, make them highly attractive for designing biologically active molecules. nih.govresearchgate.netfrontiersin.org

In medicinal chemistry, pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.org The pyridone scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its properties to achieve desired biological effects. frontiersin.org This adaptability has led to the development of several FDA-approved drugs incorporating the pyridone moiety, such as the antifungal agent ciclopirox (B875) and the anti-HIV drug doravirine. frontiersin.org Beyond pharmaceuticals, the unique electronic and structural features of pyridone scaffolds also make them valuable in materials science for the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com

Research Focus on 2-Cyano-5-hydroxypyridine within Contemporary Organic and Medicinal Chemistry

Among the vast array of pyridine (B92270) derivatives, this compound has garnered specific attention in contemporary organic and medicinal chemistry. This particular compound features a pyridine ring substituted with a cyano group (-C≡N) at the 2-position and a hydroxyl group (-OH) at the 5-position. This specific arrangement of functional groups bestows upon the molecule a unique electronic and steric profile that influences its reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol |

| CAS Number | 86869-14-9 |

| Appearance | Off-white powder |

| Purity | ≥ 95% (HPLC) |

| Topological Polar Surface Area (TPSA) | 56.91 |

| LogP | 0.65888 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

Data sourced from various chemical suppliers and databases. chemscene.combldpharm.comstanfordchem.comchemimpex.com

The investigation into this compound is driven by the strategic combination of its functional groups. The pyridine ring itself is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The addition of a cyano group at the 2-position is particularly significant as it can modulate the electronic density of the ring, affecting its reactivity and potential to interact with biological targets. The cyano group can also participate in hydrogen bonding, a crucial interaction in drug-receptor binding. nih.gov

The hydroxyl group at the 5-position further enhances the molecule's potential. It can also act as a hydrogen bond donor and acceptor, and provides a site for further chemical modification to create a library of derivatives with potentially diverse biological activities. The presence of both a cyano and a hydroxyl group on the pyridine scaffold creates a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Academic research on this compound and its derivatives encompasses several key areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce this compound and its analogs. This includes exploring different starting materials and reaction conditions to optimize yield and purity. Characterization of these compounds involves a suite of analytical techniques, including NMR, HPLC, and mass spectrometry, to confirm their structure and purity. bldpharm.com

Medicinal Chemistry Applications: A major focus of research is the exploration of the biological activities of this compound derivatives. This involves screening these compounds for potential therapeutic applications, such as anticancer, antiviral, and antimicrobial agents. ekb.eg For instance, studies have shown that cyanopyridine derivatives can exhibit promising anticancer properties. nih.gov Research in this area aims to understand the structure-activity relationships (SAR), which dictate how modifications to the molecular structure affect its biological activity. nih.gov

Materials Science Applications: The unique electronic properties of this compound make it a candidate for investigation in materials science. Research objectives in this area may include its incorporation into polymers or other materials to develop novel functionalities. openaccessjournals.com

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, along with the nitrogen of the cyano group, can act as donor sites for metal ions. This has led to research into the synthesis and characterization of metal complexes of this compound and its derivatives, which may exhibit interesting catalytic or magnetic properties. rasayanjournal.co.in

Structure

3D Structure

属性

IUPAC Name |

5-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEKWNYGXNDQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613397 | |

| Record name | 5-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86869-14-9 | |

| Record name | 5-Hydroxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 5 Hydroxypyridine and Its Analogues

Established Synthetic Pathways to 2-Cyano-5-hydroxypyridine

Established routes to this compound and its analogues often rely on the functionalization of pre-existing pyridine (B92270) rings, particularly those substituted with halogens or amino groups, which serve as versatile chemical handles for further transformation.

Strategies Involving Halogenated Pyridine Precursors

Halogenated pyridines are common starting materials for introducing hydroxyl and cyano groups onto the pyridine ring. The halogen atom, typically chlorine or bromine, acts as a leaving group in nucleophilic substitution reactions, while its position dictates the final substitution pattern of the product.

A multi-step strategy involving the protection of reactive functional groups, followed by substitution and subsequent deprotection, is a robust method for synthesizing analogues like 2-amino-5-hydroxypyridine. google.com This sequence ensures high selectivity and prevents unwanted side reactions. A typical process starts with an inexpensive material like 2-amino-5-bromo(iodo)pyridine. google.com

The synthesis involves three main steps:

Protection Reaction: The amino group of the starting material, such as 2-amino-5-bromopyridine, is protected to prevent it from interfering in subsequent steps. google.com

Substitution Reaction: The halogen at the 5-position is replaced by a protected hydroxyl group, for instance, by reacting it with a reagent like sodium benzylalcohol. google.com The reaction temperature for this step depends on the halogen present; it is typically 90-95°C for bromo derivatives and a lower 80-85°C for the more reactive iodo derivatives. google.com

Deprotection Reaction: Both the protected amino and hydroxyl groups are deprotected simultaneously to yield the final product, which is often isolated as a hydrobromide or hydrochloride salt to improve stability. google.com

| Step | Description | Key Reagents and Conditions | Starting Material Example |

|---|---|---|---|

| 1 | Amino Group Protection | 2,5-Hexanedione (B30556), Tosic Acid Hydrate, Toluene, Reflux | 2-Amino-5-bromopyridine or 2-Amino-5-iodopyridine |

| 2 | Hydroxy Group Introduction (Substitution) | Sodium Benzylalcohol, Copper(I) Iodide (catalyst), 80-95°C | |

| 3 | Simultaneous N,O-Deprotection | Hydrogen Bromide or Hydrogen Chloride in Acetic Acid, 40-70°C |

The sequence is as follows:

Protection: 2-Amino-5-bromopyridine is reacted with 2,5-hexanedione to protect the amino group, yielding 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Methoxylation: The bromo-substituted intermediate is treated with sodium methylate to replace the bromine atom with a methoxy (B1213986) group, forming 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Deprotection: The protecting group on the nitrogen is removed using hydroxylamine (B1172632) hydrochloride to give 2-amino-5-methoxypyridine.

Demethylation: The final step involves heating with 95% sulfuric acid to cleave the methyl ether, affording the target 2-amino-5-hydroxypyridine.

Protection-Substitution-Deprotection Sequences

Transformations from Aminocyanopyridine Derivatives

An alternative approach begins with a pyridine ring that already contains both amino and cyano groups. The synthesis then focuses on converting the amino group into a hydroxyl group. A standard method for this transformation is through a diazotization reaction. For example, 5-amino-2-cyanopyridine can be converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl compound. nih.gov

The general procedure involves:

Diazotization: The aminocyanopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-10°C), to form an intermediate diazonium salt. google.comnumberanalytics.com The stability of this salt is poor, requiring careful temperature control. google.com

Hydrolysis: The diazonium salt is subsequently heated in an aqueous solution, causing the diazonium group to be replaced by a hydroxyl group, yielding the hydroxypyridine product. This diazotization-hydrolysis sequence can be performed as a one-pot synthesis. google.com For instance, a process starting from 2-aminopyridine (B139424) involves nitration followed by diazotization and hydrolysis to produce 2-hydroxy-5-nitropyridine. google.com A similar principle applies to the synthesis of this compound from 5-amino-2-cyanopyridine. nih.gov

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry seeks to improve upon established methods by increasing efficiency, reducing the number of steps, and employing more direct functionalization techniques. These advanced approaches often utilize catalysis and aim for higher atom economy.

Nucleophilic Substitution and Direct Cyanation Strategies for Pyridine Ring Functionalization

Advanced strategies often focus on direct methods for introducing the cyano group onto the pyridine ring. Nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed reactions are primary examples.

One common strategy is the cyanation of a halogenated precursor. For example, a 2-halopyridine can be converted to a 2-cyanopyridine (B140075) via reaction with a cyanide source. thieme-connect.de This can be achieved using copper(I) cyanide or through palladium-catalyzed cross-coupling reactions with reagents like zinc cyanide. The Sandmeyer reaction, which converts an aromatic amine into a nitrile via a diazonium salt intermediate using copper(I) cyanide, is a classic and effective method for this transformation. numberanalytics.com

Direct cyanation methods aim to convert a C-H bond on the pyridine ring directly into a C-CN bond, bypassing the need for a halogenated intermediate. One such method involves activating the pyridine with nitric acid and trifluoroacetic anhydride, followed by treatment with aqueous potassium cyanide to install a cyano group at the 2-position. thieme-connect.de Other advanced techniques include photochemically enabled, nickel-catalyzed cyanation of aryl halides, which can proceed under mild conditions using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org

| Method | Precursor Type | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Sandmeyer Reaction | Aminopyridine | NaNO₂, HCl; then CuCN | Converts an amino group to a cyano group via a diazonium salt. | |

| Palladium-Catalyzed Cross-Coupling | Halopyridine (e.g., 2-chloro-5-iodopyridine) | Zn(CN)₂, Pd(PCy₃)₂ | Catalytic replacement of a halogen with a cyano group. | |

| Direct C-H Cyanation | Pyridine | 1. HNO₃, Trifluoroacetic Anhydride; 2. KCN (aq) | Activates the pyridine ring for direct nucleophilic attack by cyanide. | thieme-connect.de |

| Photochemical Nickel-Catalyzed Cyanation | Aryl Halide | NiI₂, 1,4-Dicyanobenzene, (TMS)₃SiH, DBU | A mild, photosensitizer-free method for converting aryl halides to nitriles. | organic-chemistry.org |

Multicomponent Reaction Paradigms for 2-Pyridone-Containing Heterocycles

Multicomponent reactions (MCRs) are convergent chemical strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov This approach is valued for its operational simplicity, time and energy efficiency, and high convergence, making it a powerful tool for creating structurally complex molecules like 2-pyridone-containing heterocycles. nih.gov These heterocycles are significant scaffolds in medicinal chemistry due to their structural features and biological activities. rsc.orgjmaterenvironsci.com

Several MCR paradigms have been developed for the synthesis of functionalized 2-pyridone and its fused analogues. A common strategy involves the one-pot, four-component condensation of a benzaldehyde (B42025) derivative, an alkyl cyanoacetate, a ketone, and ammonium (B1175870) acetate (B1210297) under reflux conditions to yield 3-cyano-2-pyridone derivatives. researchgate.net Another well-established method is the Guareschi-Thorpe reaction, which traditionally involves the three-component reaction of a β-diester with ammonium acetate and ethyl cyanoacetate. rsc.org

Modern advancements in MCRs for 2-pyridone synthesis often focus on environmentally friendly or "green" chemistry principles. jmaterenvironsci.commdpi.com One such approach involves the three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions, which offers benefits like shorter reaction times, higher yields, and easier product isolation. mdpi.com Similarly, a one-pot, three-component reaction of enaminones, ethyl 2-cyanoacetate, and a primary amine has been successfully carried out using basic alumina (B75360) (Al2O3) as a catalyst under solvent-free conditions to produce 2-pyridones in excellent yields. jmaterenvironsci.com

The Ugi four-component reaction represents another versatile paradigm. It has been employed to synthesize polyfunctionalized pyridones through a process involving the reaction of 3-formylchromones, followed by a base-promoted ring-opening and ring-closing cascade. researchgate.net This allows for combinatorial variation of substituents on the final pyridone structure. researchgate.net

A notable example of a three-component reaction for a fused pyridone system is the synthesis of pyrano[3,2-c]pyridones. This reaction combines aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one in refluxing ethanol (B145695) with triethylamine (B128534) as a mediator, achieving high yields in short reaction times. nih.gov

Table 1: Examples of Multicomponent Reactions for 2-Pyridone Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Four-component condensation | Benzaldehyde derivative, Alkyl cyanoacetate, Ketone, Ammonium acetate | Reflux | 3-Cyano-2-pyridone | - | researchgate.net |

| Three-component condensation | Alkene, Ketone, Ammonium acetate | Solvent-free, Heat | 4,6-Diaryl-3-cyano-2-pyridone | High | mdpi.com |

| Three-component reaction | Enaminone, Ethyl 2-cyanoacetate, Primary amine | Basic Al2O3, Solvent-free, 150°C | Substituted 3-cyano-2-pyridone | Excellent | jmaterenvironsci.com |

| Three-component reaction | Aromatic aldehyde, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Ethanol, Reflux | Pyrano[3,2-c]pyridone | 75-98% | nih.gov |

| Advanced Guareschi-Thorpe | Ethyl cyanoacetate, 1,3-Dicarbonyl, Ammonium carbonate | Aqueous medium, 80°C | Hydroxy-cyanopyridine | High | rsc.org |

| Ugi four-component reaction | 3-Formylchromone, Amine, Isocyanide, Carboxylic acid | Base-promoted cyclization | Polyfunctionalized pyridone | - | researchgate.net |

Methodological Considerations for Reaction Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of synthetic methodologies for 2-pyridone heterocycles. Several factors, including the choice of catalyst, solvent, temperature, and even the specific reagents, can significantly influence the outcome of multicomponent reactions. nih.govrsc.org

Solvent and Reaction Medium: The reaction medium plays a critical role. While many MCRs are performed in organic solvents like ethanol, a shift towards greener alternatives is evident. nih.gov Solvent-free conditions have been shown to be highly effective, often leading to shorter reaction times and higher yields. jmaterenvironsci.commdpi.com The use of water as a solvent, in line with green chemistry principles, has been successfully applied in the advanced Guareschi-Thorpe synthesis of hydroxy-cyanopyridines. rsc.org In some cases, using a higher boiling point solvent like acetic acid can improve yields by facilitating steps such as decarboxylation. nih.gov

Reagent Choice and Stoichiometry: The choice of reagents can have a profound impact on yield. In the Guareschi-Thorpe synthesis, using ammonium carbonate instead of ammonium acetate was found to be critical, acting as both the nitrogen source for the pyridine ring and as a reaction promoter, resulting in significantly higher yields. rsc.org Furthermore, optimizing the stoichiometry of reactants is essential. Statistical methods and tools like Design-Expert software can be used to systematically optimize conditions, such as the molar percentage of a catalyst, to achieve the highest possible yield. researchgate.net

Temperature and pH Control: Temperature is a key parameter to control reaction kinetics and minimize side-product formation. For instance, in certain nucleophilic substitution and cyanation reactions to form pyridine derivatives, moderate heating (80–120°C) is recommended. In the aqueous synthesis of hydroxy-cyanopyridines, controlling the pH was found to intensively affect the reaction yield. rsc.org

Table 2: Methodological Factors for Yield Enhancement in 2-Pyridone Synthesis

| Factor | Consideration | Example | Outcome | Reference |

|---|---|---|---|---|

| Catalyst | Type and Support | Basic Al2O3, Zn-SSA solid support | High yields, improved chemoselectivity | jmaterenvironsci.comnih.gov |

| Solvent | Green Chemistry | Solvent-free or aqueous medium | Higher yields, easier work-up | rsc.orgmdpi.com |

| Reagents | Promoter/Nitrogen Source | Ammonium carbonate instead of ammonium acetate | Acts as both promoter and N-source, increasing yield | rsc.org |

| Temperature | Optimization | Moderate heating (80-120°C) | Balances kinetics and side reactions | |

| pH Control | Reaction Medium | Adjusting pH in aqueous synthesis | Significantly impacts product yield | rsc.org |

| Process Optimization | Statistical Methods | Design-Expert software to optimize catalyst loading | Maximizes yield through precise condition control | researchgate.net |

Chemical Reactivity and Transformational Chemistry of 2 Cyano 5 Hydroxypyridine

Fundamental Reaction Pathways

The strategic placement of the cyano and hydroxyl groups on the pyridine (B92270) ring allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Key reaction pathways include oxidation of the pyridine nitrogen, reduction of the cyano group, and nucleophilic substitution at the hydroxyl function.

Oxidation Reactions Leading to Pyridine N-Oxide Derivatives

The nitrogen atom in the pyridine ring of 2-Cyano-5-hydroxypyridine can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The formation of the N-oxide is significant as it alters the electronic properties of the pyridine ring, often facilitating different types of substitution reactions compared to the parent pyridine. mdpi.com For instance, the N-oxide moiety can direct incoming reagents to specific positions on the ring and can be a precursor for introducing other functional groups. semanticscholar.org

While pyridines with electron-donating groups are oxidized rapidly, those with electron-withdrawing groups, like the cyano group, require longer reaction times to achieve high yields of the N-oxide product. rsc.org The resulting this compound N-oxide can then serve as an intermediate in further synthetic steps. prepchem.com

Table 1: Common Reagents for Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, heat | This compound N-oxide |

Reduction Reactions Targeting the Cyano Group to Amine Functionality

The cyano group of this compound is susceptible to reduction, providing a pathway to the corresponding primary amine, 2-(aminomethyl)-5-hydroxypyridine. This transformation is a crucial step in the synthesis of various biologically active compounds. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation is a common method, often utilizing catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. researchgate.netgoogle.com However, the presence of the nitrogen-containing pyridine ring can sometimes lead to a mixture of products or require harsh conditions like high pressure. researchgate.netacs.org

Chemical reducing agents offer an alternative route. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful reagent capable of reducing the nitrile to the primary amine. researchgate.net Another option is the use of sodium borohydride (B1222165) in the presence of a cobalt(II) chloride or nickel(II) chloride catalyst. researchgate.net The choice of reducing agent is critical and often depends on the presence of other functional groups in the molecule to avoid unwanted side reactions.

Table 2: Selected Methods for Reduction of the Cyano Group

| Reagent/Catalyst System | Solvent | Key Features |

|---|---|---|

| H₂ / Pd/C or Raney Ni | Various | Catalytic method, may require pressure. researchgate.netgoogle.com |

| Lithium Aluminum Hydride (LiAlH₄) | Dry THF or Ether | Potent reducing agent, effective for N-heterocycles. researchgate.net |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group at the 5-position of the pyridine ring can participate in nucleophilic substitution reactions, most notably O-alkylation to form ether derivatives. ekb.eg This reaction typically proceeds by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic alkoxide. nih.gov This intermediate then reacts with an alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide) to yield the corresponding ether. ekb.egnih.gov

The choice of solvent and base is crucial for controlling the outcome of the reaction, as N-alkylation of the pyridine ring can be a competing pathway, particularly in the tautomeric 2-pyridone form. researchgate.net The formation of O-alkylated products is often favored in polar aprotic solvents like dimethylformamide (DMF) or acetone. ekb.egnih.gov These etherification reactions are valuable for modifying the solubility and biological activity of the parent compound.

Electronic and Steric Effects on Reactivity

The reactivity of the this compound ring is a direct consequence of the electronic properties of its substituents. The interplay between the electron-withdrawing cyano group and the hydroxyl group dictates the electron density distribution around the ring, thereby influencing its susceptibility to attack by electrophiles and nucleophiles.

Influence of Electron-Withdrawing Cyano Group and Hydroxyl Substituent on Pyridine Ring Activation

The pyridine ring is inherently an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. numberanalytics.commdpi.com This deficiency is further intensified by the presence of the strong electron-withdrawing cyano group at the 2-position. cdnsciencepub.com The cyano group withdraws electron density from the ring through both inductive and resonance effects. libretexts.org This deactivation makes electrophilic aromatic substitution more difficult compared to benzene (B151609).

Theoretical Predictions of Electrophilic Substitution Regioselectivity

Computational studies, such as those using Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack on the this compound ring. Such predictions are based on calculating the electron density at various positions around the ring.

In general, electrophilic substitution on the pyridine ring occurs preferentially at the 3- and 5-positions (β-positions), which are less deactivated than the 2-, 4-, and 6-positions (α- and γ-positions). numberanalytics.com In this compound, the hydroxyl group at C5 is an ortho-, para-director, while the cyano group at C2 is a meta-director. The combined influence of the ring nitrogen (meta-directing), the C2-cyano group (meta-directing towards C4 and C6), and the C5-hydroxyl group (ortho-, para-directing towards C4 and C6) makes the regioselectivity complex. However, theoretical models predict that electrophilic substitution is most favored at the 3- and 4-positions. The activation provided by the hydroxyl group towards the C4 position, coupled with the directing effects of the other groups, makes this a probable site for reaction. These theoretical predictions are invaluable for designing synthetic routes and avoiding the formation of undesired isomers. rsc.orgchem-soc.si

Cross-Coupling and Functionalization Reactions

The pyridine scaffold, particularly when substituted, is a privileged structure in pharmaceuticals and materials science. Accessing derivatives of this compound often involves cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by reacting an organoboron species with an organic halide or triflate, mediated by a palladium catalyst. tcichemicals.comlibretexts.org This reaction is widely used for creating biaryl compounds, styrenes, and other conjugated systems under mild conditions. tcichemicals.comlibretexts.org The general catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of pyridine-containing molecules, including derivatives of this compound, the Suzuki-Miyaura reaction provides a powerful tool for functionalization. beilstein-journals.org However, the pyridine nitrogen can coordinate to the palladium center, sometimes complicating the catalytic cycle. The reaction's success often hinges on the careful selection of catalyst, ligands, and reaction conditions to achieve high yields and regioselectivity. acs.orgnih.gov For instance, the synthesis of various substituted pyridines has been accomplished using Suzuki-Miyaura coupling, demonstrating its utility in generating libraries of complex molecules for drug discovery and materials science. beilstein-journals.orgmdpi.com

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligands coordinated to the metal center. nih.gov Ligands modify the electronic and steric properties of the catalyst, which in turn affects key steps in the catalytic cycle like oxidative addition and reductive elimination. nih.govmdpi.com

For challenging substrates, such as substituted pyridines, sterically bulky and electron-rich phosphine (B1218219) ligands are often essential. mdpi.comacs.org These ligands can promote the formation of the catalytically active species and facilitate the reaction of sterically hindered or electronically deactivated substrates. acs.org In the case of this compound, a coupling reaction at a position adjacent to the cyano group would likely encounter significant steric hindrance. beilstein-journals.orgnih.gov Research on related systems shows that overcoming such steric challenges often requires specialized, bulky ligands (e.g., SPhos, Xantphos) that can create a reactive environment around the palladium atom while promoting the desired bond formation. acs.orgrsc.org The electronic properties of the substituents also play a critical role; the electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring, a factor that must be managed through strategic ligand selection. acs.org

Table 1: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Effects

| Ligand Family | Example Ligands | Key Characteristics | Typical Application |

| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃) | Simple, versatile. P(tBu)₃ is very bulky and electron-rich. | General couplings; bulky variants for hindered substrates. nih.gov |

| Bidentate Phosphines | dppf, Xantphos, BINAP | Form stable chelate rings with palladium, influencing bite angle and stability. | Can improve catalyst stability and activity for difficult couplings. acs.orgrsc.org |

| Buchwald Ligands | SPhos, XPhos, DavePhos | Sterically demanding biaryl phosphines, highly effective for challenging substrates. | Suzuki, Buchwald-Hartwig, and other couplings involving heteroaromatics and hindered partners. mdpi.comnih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes, IPr | Strong σ-donors, often more stable than phosphines. | Used as an alternative to phosphine ligands, particularly for less reactive chlorides. tcichemicals.com |

Palladium-Catalyzed Coupling Methodologies (e.g., Suzuki-Miyaura)

Tautomeric Equilibria and Interconversion Dynamics

A fundamental characteristic of 2-hydroxypyridines is their existence in a dynamic equilibrium between two tautomeric forms. This phenomenon significantly impacts their chemical properties, reactivity, and biological interactions.

This compound, like its parent compound 2-hydroxypyridine (B17775), exhibits lactim-lactam tautomerism. It can exist as the aromatic This compound (the lactim form) or as the non-aromatic 2-cyano-5-oxo-1,5-dihydro-pyridine (the lactam form, more commonly named as a 2-pyridone derivative). wikipedia.orgmdpi.com The lactim form contains a hydroxyl group and a fully aromatic pyridine ring, whereas the lactam form possesses a carbonyl group and an N-H bond, breaking the ring's aromaticity. wikipedia.org

For the unsubstituted parent compound, experimental and theoretical studies show that the lactam (2-pyridone) form is predominant in the solid state and in polar solvents, while the lactim (2-hydroxypyridine) form is favored in the gas phase and in non-polar solvents. mdpi.comrsc.org The presence of substituents, such as the cyano and hydroxyl groups in this compound, influences the relative stability of the two tautomers. semanticscholar.orgjournalcsij.com Theoretical calculations on various substituted pyridones indicate that an electron-withdrawing cyano group generally stabilizes the pyridone (lactam) form. journalcsij.com

The position of the lactim-lactam equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. semanticscholar.org This effect is primarily due to the significant difference in the dipole moments of the two tautomers. The lactam form (2-pyridone) is considerably more polar than the lactim form (2-hydroxypyridine) and is therefore better stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. amazonaws.com

Consequently:

In polar solvents like water and methanol, the equilibrium shifts significantly toward the lactam form. mdpi.com

In non-polar solvents such as cyclohexane (B81311) or carbon tetrachloride, the lactim form is the more dominant species. mdpi.com

This solvent-dependent behavior is a general principle for this class of compounds. Studies on related molecules have shown that interactions with other molecules capable of hydrogen bonding, such as carboxylic acids, can also shift the equilibrium, typically favoring the lactam tautomer. rsc.org

Table 2: Tautomeric Equilibrium Constant (KT = [Lactam]/[Lactim]) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT | Predominant Form |

| Gas Phase | 1 | ~0.3 | Lactim |

| Cyclohexane | 2.0 | 0.4 | Lactim |

| Chloroform | 4.8 | 2.5 | Lactam |

| Tetrahydrofuran (THF) | 7.5 | ~1.0 | Roughly Equal |

| Acetonitrile | 37.5 | 13.0 | Lactam |

| Water | 80.1 | ~900 | Lactam mdpi.com |

Data is for the parent 2-hydroxypyridine/2-pyridone system and illustrates the general solvent effect.

The interconversion between the lactim and lactam tautomers involves the transfer of a proton. Several mechanisms for this proton transfer have been investigated through computational and kinetic studies. rsc.orgnih.govacs.org

Direct Intramolecular Proton Transfer : This mechanism involves a direct 1,3-proton shift from the oxygen to the nitrogen atom (or vice versa) within a single molecule. wikipedia.org Theoretical calculations have shown that this pathway proceeds through a highly strained three-membered ring transition state and has a very high activation energy barrier (often calculated to be over 100 kJ/mol), making it kinetically unfavorable. wikipedia.orgmdpi.com

Dimer-Mediated Proton Transfer : A more favorable pathway involves the formation of a hydrogen-bonded dimer between two molecules. wikipedia.orgrsc.org Within this dimer, a concerted or sequential double proton transfer can occur through a less strained six-membered or eight-membered cyclic transition state. This self-assisted catalysis significantly lowers the activation barrier compared to the intramolecular route. wikipedia.orgacs.org

Solvent-Assisted Proton Transfer : In protic solvents like water or alcohols, solvent molecules can act as a bridge or bifunctional catalyst for the proton transfer. rsc.orgnih.gov A single water molecule can bridge the N and O-H groups, creating a cyclic transition state that facilitates proton shuttling. acs.org This catalytic effect further reduces the activation energy, making the tautomerization process rapid in such media. nih.govnih.gov

Studies consistently show that intermolecular, assisted pathways are energetically much more favorable than the direct intramolecular transfer. rsc.orgacs.org

Table 3: Calculated Activation Barriers for 2-Hydroxypyridine Tautomerization via Different Mechanisms

| Mechanism | Assisting Species | Activation Energy (Approx. kJ/mol) | Reference |

| Intramolecular | None (direct transfer) | 137 - 206 | mdpi.com |

| Intermolecular (Dimer) | Second tautomer molecule | ~46 | rsc.org |

| Intermolecular (Solvent-Assisted) | One water molecule | ~39 | nih.gov |

Values are for the parent 2-hydroxypyridine/2-pyridone system and serve as representative examples.

Coordination Chemistry and Metal Complexation Studies Involving 2 Cyano 5 Hydroxypyridine

Ligand Characteristics of 2-Cyano-5-hydroxypyridine

The coordination behavior of this compound is primarily dictated by the presence of two key functional groups: a cyano group (-C≡N) at the 2-position and a hydroxyl group (-OH) at the 5-position of the pyridine (B92270) ring. These groups provide potential donor sites for coordination with metal ions.

Identification of Potential Donor Sites: Nitrogen (Cyano) and Oxygen (Hydroxyl)

The nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group are identified as the principal donor sites in this compound. rasayanjournal.co.in Infrared spectroscopy studies confirm the involvement of these sites in complexation. A characteristic sharp peak for the C≡N stretch is observed near 2240 cm⁻¹ in the free ligand. Upon coordination to a metal ion, a shift in the frequency of this band is expected, indicating the participation of the cyano nitrogen in the metal-ligand bond. mdpi.com Similarly, the deprotonation of the hydroxyl group to form a more nucleophilic oxygen anion facilitates strong coordination to metal centers. rasayanjournal.co.in

Assessment of Bidentate Ligand Behavior in Metal Complexation

This compound can function as a bidentate ligand, coordinating to a single metal ion through both the nitrogen atom of the cyano group and the deprotonated oxygen atom of the hydroxyl group. rasayanjournal.co.in This chelation results in the formation of a stable ring structure with the metal ion, a common and favorable arrangement in coordination chemistry. The bidentate nature of similar pyridine derivatives has been well-established in the formation of numerous metal complexes. rasayanjournal.co.inekb.eg

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using various analytical techniques to determine their composition and structure.

Complexation Trends with Divalent Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II))

Studies on analogous systems, such as 5-cyano-2,4-dimethyl-6-hydroxypyridine, have demonstrated the formation of stable complexes with divalent transition metal ions like Cobalt(II), Nickel(II), and Copper(II). rasayanjournal.co.inresearchgate.net The synthesis of these complexes often involves refluxing a mixture of the ligand and the corresponding metal chloride (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in an ethanolic solution. rasayanjournal.co.in The pH of the reaction mixture can be adjusted, for instance with ammonia (B1221849) solution, to facilitate the deprotonation of the hydroxyl group and subsequent complex formation. rasayanjournal.co.in

Stoichiometric Analyses of Metal-Ligand Ratios in Synthesized Complexes

Elemental analysis and molar conductivity measurements are crucial for determining the stoichiometry of the synthesized complexes. For complexes of divalent transition metals with bidentate ligands like this compound, a common metal-to-ligand ratio of 1:2 is often observed. rasayanjournal.co.inekb.egresearchgate.net This stoichiometry suggests that two ligand molecules coordinate to one metal ion. Molar conductance data can further elucidate the nature of the complexes, indicating whether they are electrolytic or non-electrolytic. mdpi.com For instance, complexes with the general formula [M(L)₂] (where M is a divalent metal ion and L is the deprotonated ligand) would be expected to be non-electrolytes.

| Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Reference |

| Co(II) | 1:2 | rasayanjournal.co.in |

| Ni(II) | 1:2 | rasayanjournal.co.in |

| Cu(II) | 1:2 | rasayanjournal.co.in |

Structural Elucidation of Coordination Compounds

The precise arrangement of atoms in the coordination compounds of this compound is determined through various spectroscopic and analytical methods. Infrared spectroscopy confirms the coordination sites, as evidenced by shifts in the vibrational frequencies of the cyano and hydroxyl groups upon complexation. rasayanjournal.co.in Electronic paramagnetic resonance (EPR) spectroscopy can provide insights into the geometry of the complexes, particularly for paramagnetic metal ions like Cu(II). For instance, EPR data for a Cu(II) complex with a similar ligand suggested a square planar geometry. rasayanjournal.co.in Other potential geometries for four-coordinate complexes include tetrahedral, while six-coordinate complexes are often octahedral. nih.gov

Proposed Geometrical Structures of Metal Complexes (e.g., Square Planar, Octahedral, Square Pyramidal)

The geometry of metal complexes containing this compound is dictated by the coordination number of the central metal ion, the nature of the metal, and the stoichiometry of the complex. While specific X-ray crystallographic data for this compound complexes is limited in the provided research, extensive studies on analogous pyridine derivatives offer significant insight into the potential structures.

A closely related compound, 5-cyano-2,4-dimethyl-6-hydroxypyridine, has been shown to form complexes with cobalt(II), nickel(II), and copper(II). rasayanjournal.co.in Analytical data for these complexes suggest a 1:2 metal-to-ligand stoichiometric ratio. rasayanjournal.co.in In these instances, the ligand behaves as a bidentate donor, coordinating to the metal ion through the nitrogen atom of the cyano group and the oxygen atom of the deprotonated hydroxyl group. rasayanjournal.co.in Based on spectroscopic data, a square planar geometry was proposed for these Co(II), Ni(II), and Cu(II) complexes. rasayanjournal.co.in

For other metal ions or with different co-ligands, alternative geometries are highly probable. Six-coordinate metal ions, for example, commonly adopt octahedral or distorted octahedral geometries. scirp.org In such structures, two molecules of a bidentate ligand like this compound could occupy four coordination sites in the equatorial plane, with two other monodentate ligands (like water or solvent molecules) occupying the axial positions, resulting in an octahedral arrangement. For instance, studies on other nitroxide-pyridine type ligands have shown the formation of distorted octahedral Ni(II) and Zn(II) complexes where the central metal is coordinated by four oxygen atoms and two nitrogen atoms. scirp.org

Geometries such as square pyramidal are also possible, particularly for five-coordinate complexes, as has been suggested for a copper(II) complex involving phenanthroline and a biphthalate ligand. rasayanjournal.co.in The specific geometry is a fine balance of electronic and steric factors of both the metal ion and the ligands involved.

Spectroscopic Methods for Confirming Coordination Sites and Geometries

The precise coordination sites and the resulting geometry of metal complexes with this compound are elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy is a primary tool for identifying the ligand's donor atoms. Coordination of the ligand to a metal ion induces significant shifts in the vibrational frequencies of its functional groups.

Hydroxyl and Cyano Groups : In the study of 5-cyano-2,4-dimethyl-6-hydroxypyridine complexes, the IR spectrum of the free ligand shows a broad band for the hydroxyl group (ν(O-H)) and a sharp band for the cyano group (ν(C≡N)). Upon complexation, the disappearance of the ν(O-H) band indicates the deprotonation of the hydroxyl group and coordination of the oxygen atom to the metal. A shift in the ν(C≡N) frequency to a higher wavenumber suggests the involvement of the cyano group's nitrogen atom in coordination. rasayanjournal.co.in

Pyridine Ring : The coordination of the pyridine ring nitrogen to a metal center typically results in a blue shift (an increase in frequency) of the C=N stretching vibration, which is often observed in the 1590-1620 cm⁻¹ range. kpi.ua

Interactive Table: IR Spectral Data for 5-cyano-2,4-dimethyl-6-hydroxypyridine and its Complexes (cm⁻¹) This table summarizes the key infrared spectral bands that indicate the coordination mode of the related ligand, 5-cyano-2,4-dimethyl-6-hydroxypyridine.

| Compound | ν(O-H) | ν(C≡N) | ν(M-N) | ν(M-O) |

| Ligand | 3450 | 2225 | - | - |

| Co(II) Complex | - | 2255 | 560 | 480 |

| Ni(II) Complex | - | 2250 | 550 | 470 |

| Cu(II) Complex | - | 2260 | 570 | 490 |

| Data sourced from a study on the related ligand 5-cyano-2,4-dimethyl-6-hydroxypyridine. rasayanjournal.co.in |

Electronic (UV-Visible) Spectroscopy provides valuable information about the electronic environment of the central metal ion and can help infer the coordination geometry. The positions and intensities of d-d electronic transition bands are characteristic of specific geometries. For example, electronic spectra can help distinguish between octahedral and tetrahedral geometries in Cr(III) and Mn(II) complexes, respectively. nih.gov The appearance of new charge-transfer bands in the complex's spectrum, which are absent in the spectra of the free ligand and metal salt, also confirms complex formation. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II) and Co(II). The parameters obtained from the EPR spectrum, like the g-values (g_parallel and g_perpendicular), provide detailed information about the electronic ground state of the metal ion and the symmetry of its coordination sphere. EPR spectral data for the complexes of the analogous 5-cyano-2,4-dimethyl-6-hydroxypyridine were instrumental in suggesting a square planar structure. rasayanjournal.co.in

Biological Activities and Therapeutic Potentials of 2 Cyano 5 Hydroxypyridine

Antiviral Properties and Mechanisms

Derivatives of the 2-Cyano-5-hydroxypyridine scaffold have been investigated for their potential to combat viral infections, with a particular focus on the Hepatitis B Virus (HBV).

Investigation of Selective Inhibition of Viral Replication (e.g., Hepatitis B Virus)

Research into compounds structurally related to this compound has demonstrated notable antiviral activity. The 2-pyridone core, which exists in tautomeric equilibrium with the hydroxypyridine structure, is a key feature in several potent antiviral agents. A series of novel 2-pyridone derivatives were synthesized and evaluated for their ability to inhibit HBV DNA replication in vitro. researchgate.net These analogues showed moderate to good anti-HBV activity. researchgate.net

Among the tested compounds, derivatives 5d and 6l were identified as the most active, with significant inhibitory effects on HBV DNA replication, recording IC₅₀ values of 0.206 µM and 0.12 µM, respectively. researchgate.net These compounds also displayed high selectivity, suggesting a favorable therapeutic window. researchgate.net Furthermore, studies on other related structures have reinforced these findings. A compound featuring a cyano group exhibited a potent EC₅₀ value of 0.33 μM against HBV, coupled with minimal cytotoxicity (CC₅₀ > 100 μM). wikipedia.org This highlights the potential of the cyanopyridine framework in developing selective inhibitors of HBV.

Impact of the Cyano Group on the Antiviral Spectrum and Efficacy

The cyano (C≡N) group at the 2-position of the pyridine (B92270) ring is a critical determinant of the molecule's biological activity. Its introduction into related scaffolds has been shown to significantly alter the antiviral spectrum and enhance efficacy. wikipedia.org For example, modifications to acyclic nucleoside phosphonates with a cyano group led to improved potency against HBV while maintaining low cytotoxicity. wikipedia.org

The strong electron-withdrawing nature and the linear geometry of the cyano group allow it to act as a key hydrogen bond acceptor. This property is crucial for the interaction of these molecules with biological targets. In the context of kinase inhibition, which is mechanistically related to the inhibition of viral polymerases, the cyano nitrogen has been confirmed to form a direct hydrogen bond with the backbone NH of key amino acid residues (e.g., Met109 in p38α MAP kinase), an interaction essential for potent inhibition. frontiersin.org This ability to form specific, strong interactions likely underlies the enhanced efficacy observed in antiviral cyanopyridine derivatives.

Anticancer and Antiproliferative Investigations

The this compound scaffold and its derivatives have been a focal point of anticancer research, demonstrating cytotoxicity against various human cancer cell lines and targeting key signaling pathways involved in tumor growth and proliferation.

In Vitro Cytotoxicity Assessments in Human Cancer Cell Lines (e.g., MCF-7, HepG2)

A significant body of research has documented the antiproliferative effects of cyanopyridine derivatives against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. A study focused on cyanopyridone derivatives, designed as dual kinase inhibitors, found that compound 5e (a 2,4-dichloro substituted derivative) exerted the best anticancer activity against the MCF-7 cell line with an IC₅₀ value of 1.39 ± 0.08 µM. nih.gov The unsubstituted phenyl-bearing derivative, 5a , also showed remarkable activity against MCF-7 (IC₅₀ = 1.77 ± 0.10 µM) and was the most potent against the HepG2 cell line (IC₅₀ = 2.71 ± 0.15 µM). nih.gov

Other research into novel nicotinonitrile derivatives identified compounds 8 and 5g as the most potent anticancer agents, inhibiting tyrosine kinases with enzymatic IC₅₀ values of 311 and 352 nM, respectively. nih.gov In another study, cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives were assessed, with compound 4e showing potent activity against MCF-7 cells with an IC₅₀ of 8.352 µM. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Derivative 5e | MCF-7 (Breast Cancer) | 1.39 ± 0.08 | nih.gov |

| Derivative 5a | MCF-7 (Breast Cancer) | 1.77 ± 0.10 | nih.gov |

| Derivative 5a | HepG2 (Liver Cancer) | 2.71 ± 0.15 | nih.gov |

| Derivative 4e | MCF-7 (Breast Cancer) | 8.352 | researchgate.net |

| Derivative 10 | HepG2 (Liver Cancer) | 4.25 | nih.gov |

| Derivative 10 | MCF-7 (Breast Cancer) | 6.08 | nih.gov |

Exploration of Dual Receptor Tyrosine Kinase Inhibition (e.g., VEGFR-2, HER-2) by Derivatives

A key mechanism for the anticancer activity of cyanopyridine derivatives is their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are two such RTKs that have been successfully targeted.

Research has led to the identification of cyanopyridone derivatives as potent dual inhibitors of both VEGFR-2 and HER-2. nih.govmdpi.com The design of these molecules was influenced by known kinase inhibitors like Sorafenib (a VEGFR-2 inhibitor containing a pyridine moiety) and Neratinib (a HER-2 inhibitor with a cyanopyridine component). nih.govmdpi.com The non-fused pyridone derivative 5e demonstrated excellent inhibitory activity against both VEGFR-2 (IC₅₀ = 0.124 ± 0.011 µM) and HER-2 (IC₅₀ = 0.077 ± 0.003 µM). nih.govmdpi.com Similarly, compound 5a showed good inhibition of VEGFR-2 (IC₅₀ = 0.217 ± 0.02 µM) and HER-2 (IC₅₀ = 0.168 ± 0.009 µM). nih.govmdpi.com These findings correlate strongly with their cytotoxic effects on cancer cells and confirm their potential as dual-targeting anticancer agents. nih.govmdpi.com

| Compound | Kinase Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| Derivative 5e | VEGFR-2 | 0.124 ± 0.011 | nih.govmdpi.com |

| HER-2 | 0.077 ± 0.003 | ||

| Derivative 5a | VEGFR-2 | 0.217 ± 0.02 | nih.govmdpi.com |

| HER-2 | 0.168 ± 0.009 | ||

| Derivative 10 | VEGFR-2 | 0.12 | nih.gov |

| Derivative 19 | VEGFR-2 | 3.6 | researchgate.net |

Proposed Molecular Mechanisms of Action in Cancer Cell Modulation

The anticancer effects of the cyanopyridine scaffold are attributed to several molecular mechanisms beyond RTK inhibition. Molecular docking studies and biological assays have elucidated these pathways.

Dual VEGFR-2/HER-2 Inhibition : As detailed above, certain cyanopyridone derivatives function as dual inhibitors, simultaneously blocking two key pathways involved in cancer cell growth, survival, and angiogenesis. nih.govmdpi.com Docking analyses confirmed that these compounds fit well within the ATP-binding sites of both VEGFR-2 and HER-2. nih.govmdpi.com

Survivin Inhibition : Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Several 3-cyanopyridine (B1664610) derivatives have been identified as modulators of survivin, leading to the induction of apoptosis. ekb.eg Western blot analysis showed that potent compounds reduced the expression of survivin and other IAP family proteins in a dose-dependent manner. rsc.org

PIM-1 Kinase Inhibition : The oncogenic serine/threonine kinase PIM-1, which plays a role in cancer cell survival, is another target. Substituted 4,6-diaryl-3-cyano-2-pyridones have been reported as potent inhibitors of PIM-1 kinase. nih.govbohrium.com

Topoisomerase-IIβ Inhibition : Molecular docking studies have suggested that cyanopyridine-based 1,3,4-oxadiazole derivatives have excellent binding affinity within the active site of human topoisomerase-IIβ, indicating this as a potential mechanism for their cytotoxic activity. researchgate.net

These multiple mechanisms highlight the versatility of the cyanopyridine scaffold in the development of novel anticancer therapeutics.

Broader Biological Activities and Pharmacological Relevance of Related Pyridone Scaffolds

The pyridone scaffold is a versatile structure found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. mdpi.comnih.govnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets and its favorable physicochemical properties, such as metabolic stability and solubility. nih.govmdpi.com

Antimicrobial and Antifungal Activity Profiles

Pyridone derivatives have demonstrated significant potential as antimicrobial and antifungal agents. mdpi.comfrontiersin.org Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. dovepress.com For instance, certain 2-pyridone derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netnih.gov Some synthesized pyridone compounds have exhibited antibacterial activity comparable to standard drugs like ampicillin (B1664943) and gentamicin. researchgate.net

In the realm of antifungal activity, pyridone-containing compounds have been effective against various fungal strains such as Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. researchgate.netnih.gov The natural alkaloid Trichodin A, which contains a tricyclic pyridone core, displays antifungal activity against Candida albicans. researchgate.net The antifungal efficacy of these compounds is often attributed to their ability to interfere with fungal cell membrane integrity and essential metabolic pathways. dovepress.com

Below is a table summarizing the antimicrobial and antifungal activities of selected pyridone scaffolds.

| Scaffold/Compound | Target Organism(s) | Observed Effect | Reference(s) |

| 2-Pyridone derivatives | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Antibacterial activity | researchgate.net |

| Pyridone-containing compounds | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, Candida albicans | Antifungal activity | researchgate.net |

| Trichodin A | Candida albicans | Antifungal activity | researchgate.net |

| 5-Cyano-2-pyridone derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger | Antimicrobial and antifungal activity | researchgate.net |

| N-Sulfonamide 2-pyridones | Various bacterial and fungal strains | Dual inhibition of DHPS and DHFR enzymes, leading to antimicrobial effects. | acs.org |

Anti-inflammatory and Immunomodulatory Effects

The pyridone scaffold is a key component in molecules exhibiting anti-inflammatory and immunomodulatory properties. frontiersin.orgekb.eggoogle.com Certain pyridone derivatives have been shown to possess anti-inflammatory activities. ekb.egdntb.gov.ua The mechanism behind these effects can involve the inhibition of inflammatory mediators and enzymes. For example, some imidazo[4,5-b]pyridine derivatives have been investigated for their ability to inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors like Nrf2 and NF-κB. mdpi.com

The immunomodulatory potential of pyridone-based compounds is an active area of research. These compounds can influence the function of immune cells and the production of cytokines, suggesting their potential in the treatment of autoimmune and inflammatory diseases.

The table below highlights some pyridone scaffolds with noted anti-inflammatory effects.

| Scaffold/Compound | Mechanism of Action | Therapeutic Potential | Reference(s) |

| Pyridone derivatives | Inhibition of inflammatory mediators | Anti-inflammatory agents | ekb.egdntb.gov.ua |

| Imidazo[4,5-b]pyridines | Affecting activation of Nrf2 and NF-κB | Treatment of obesity-associated inflammation | mdpi.com |

Cardiotonic and Neuroprotective Applications

Pyridone derivatives have been recognized for their cardiotonic effects, with some compounds showing potential in the treatment of heart failure. frontiersin.orgekb.eg These compounds can act as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiac muscle contraction. ekb.eg

In the context of neuroprotection, certain dihydropyridine (B1217469) derivatives, which are structurally related to pyridones, have been studied for their ability to protect neuronal cells. researchgate.net For instance, some C5-unsubstituted-C6-aryl-1,4-dihydropyridines have demonstrated the ability to block Ca2+ entry and protect neuroblastoma cells from oxidative stress and calcium overload, which are implicated in neurodegenerative diseases. mdpi.com

The following table summarizes the cardiotonic and neuroprotective applications of pyridone-related scaffolds.

| Scaffold/Compound | Biological Target/Mechanism | Application | Reference(s) |

| 3-Cyano-2-pyridones | Phosphodiesterase 3 (PDE3) inhibition | Cardiotonic agents for heart failure | ekb.eg |

| 1,4-Dihydropyridines | Calcium channel blocking, protection against oxidative stress | Neuroprotective agents | mdpi.com |

Enzyme Inhibition Studies (e.g., α-Amylase, Acetylcholinesterase)

Pyridone scaffolds have been investigated as inhibitors of various enzymes, highlighting their therapeutic potential in a range of diseases. mdpi.com

α-Amylase Inhibition: Pyridone derivatives have shown promise as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.netresearchgate.net By inhibiting this enzyme, these compounds can help regulate blood glucose levels, making them potential candidates for the management of diabetes mellitus. researchgate.netturkjps.org Some synthesized 4-hydroxypyridin-2(1H)-one derivatives have demonstrated moderate α-amylase inhibitory activity. researchgate.net

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. vnu.edu.vn Certain pyridone and pyridine derivatives have been evaluated for their AChE inhibitory activity. vnu.edu.vn For example, some derivatives bearing a (pyridin-2-yl)tetrazole scaffold have shown inhibitory effects on AChE. vnu.edu.vn

The table below provides an overview of enzyme inhibition by pyridone-related compounds.

| Scaffold/Compound | Target Enzyme | Therapeutic Relevance | Reference(s) |

| 4-Hydroxypyridin-2(1H)-one derivatives | α-Amylase | Diabetes mellitus | researchgate.net |

| Synthetic pyridone derivatives | α-Amylase and α-Glucosidase | Diabetes mellitus | researchgate.net |

| (Pyridin-2-yl)tetrazole derivatives | Acetylcholinesterase (AChE) | Alzheimer's disease | vnu.edu.vn |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. cbcs.seoncodesign-services.com For pyridone scaffolds, SAR studies have been crucial in optimizing their therapeutic potential. nih.gov

Correlation of Cyano and Hydroxyl Group Positions with Biological Target Interaction

The positions of the cyano and hydroxyl groups on the pyridine ring are critical for the biological activity of compounds like this compound. These functional groups can significantly influence how the molecule interacts with its biological target. mdpi.com

Cyano Group: The cyano group is an electron-withdrawing group that can enhance the electrophilicity of the pyridine ring, facilitating interactions with nucleophilic residues in a biological target. The presence of a cyano group is often considered essential for the activity of many 3-cyano-2-substituted pyridine derivatives. ekb.eg In the context of kinase inhibition, the cyano group can play an active role in binding to the enzyme. mdpi.com

Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of a target protein. nih.govmdpi.com The position of the hydroxyl group can determine the specificity and strength of these interactions. For instance, in a study of neuraminidase inhibitors, a hydroxyl group at the C-4 position was found to improve activity through favorable electrostatic interactions with aspartate residues. mdpi.com The number and position of hydroxyl groups can also impact the antioxidant and antiglycation potential of imidazopyridine derivatives. mdpi.com

The following table summarizes the influence of cyano and hydroxyl group positions on biological activity.

| Functional Group | Position | Influence on Biological Activity | Reference(s) |

| Cyano Group | 3-position | Essential for various biological activities, enhances electrophilicity. | ekb.eg |

| Hydroxyl Group | 4-position | Can improve activity through hydrogen bonding and electrostatic interactions. | mdpi.com |

| Hydroxyl Group | General | Acts as hydrogen bond donor/acceptor, influencing target binding. | nih.govmdpi.com |

Analysis of Substituent Effects on Compound Efficacy

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. In the case of derivatives based on the 2-cyanopyridine (B140075) and related hydroxypyridine scaffolds, the type and position of substituent groups on the pyridine ring play a critical role in modulating biological activity. Systematic investigations into these structure-activity relationships (SAR) are crucial for optimizing potency and selectivity.

Research has consistently shown that the electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter a molecule's interaction with its biological target. For instance, the introduction of electron-withdrawing groups can enhance the reactivity of the cyano group, which is often essential for the compound's mechanism of action.

A study on N-terminal cysteine bioconjugation using 2-cyanopyridine derivatives explored how different substituents affect reaction efficiency. nih.gov The investigation revealed that installing electron-withdrawing groups, such as fluoro and trifluoromethyl, increased the reactivity of the nitrile group, leading to efficient thiazoline (B8809763) ring formation with cysteine under mild, aqueous conditions. nih.gov In contrast, 2-cyanopyridines featuring electron-donating groups like methoxy (B1213986) (OMe), amino (NH2), and acetamido (NHAc) resulted in a clear reduction in reaction efficiency. nih.gov

Table 1: Effect of Substituents on 2-Cyanopyridine Reactivity with Cysteine Methyl Ester

| Compound Entry | Substituent on Pyridine Ring | Product Yield (%) |

| 1a | None | 40 |

| 1b | 3-Trifluoromethyl | 29 |

| 1c | 4-Trifluoromethyl | 86 |

| 1d | 5-Trifluoromethyl | 92 |

| 1e | 6-Trifluoromethyl | 68 |

| 1f | 5-Fluoro | 76 |

| 1g | 5-Chloro | 65 |

| 1h | 5-Cyano | 82 |

| 1i | 5-Bromo | 69 |

| 1j | 5-Methoxy | <5 |

| 1k | 5-Amino | 0 |

| 1l | 5-Acetamido | 0 |

| Data sourced from a study on N-terminal cysteine bioconjugation. nih.gov The reaction was performed with l-cysteine (B1669680) methyl ester hydrochloride for 1 hour at 40 °C. Yields are isolated yields. |

Similarly, in the context of enzyme inhibition, substituent effects are paramount. A study on hydroxypyrone derivatives as histone deacetylase (HDAC) inhibitors demonstrated how minor structural modifications could lead to significant changes in potency and selectivity. nih.gov While a parent compound showed activity, the introduction of a cyano group at the meta-position of a phenyl ring yielded the most effective HDAC6 inhibitor, with a potency 2.5-folds higher than the unsubstituted derivative. nih.gov This highlights the impact of both the electronic nature and the position of the substituent. The study also found that a para-methyl derivative was more active against HDAC8 than the corresponding meta- and ortho-methyl analogues. nih.gov

Table 2: Substituent Effects on HDAC Inhibition (IC50 in µM)

| Compound | Substituent | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |

| 31 | H (Unsubstituted) | 1.1 | 1.2 |

| 34 | o-Methyl | 0.9 | 1.6 |

| 35 | m-Methyl | 2.1 | 2.4 |

| 36 | p-Methyl | 1.4 | 1.0 |

| 38 | m-Cyano | 0.44 | 0.7 |

| Data adapted from research on hydroxypyrone derivatives as metalloenzyme inhibitors. nih.gov |

Further evidence of substituent impact is found in the development of tyrosinase inhibitors based on a 2-cyanopyrrole structure. A systematic study synthesized and evaluated two series of derivatives. frontiersin.org Most of the 2-cyanopyrrole compounds exhibited effective inhibitory activities, with one derivative, A12 , showing an IC50 value of 0.97 µM, making it approximately 30 times more potent than the reference inhibitor, kojic acid. frontiersin.org Analysis of the derivatives showed that substitutions on the benzene (B151609) ring significantly influenced activity. For example, compound A2 with a 2-fluorine group (IC50 = 8.72 µM) and compound A4 with a 2-bromine group (IC50 = 8.47 µM) were more potent than many other substituted analogues. frontiersin.org

Table 3: Inhibitory Activities of Selected 2-Cyanopyrrole Derivatives on Tyrosinase

| Compound | Substituent on Benzene Ring | IC50 (µM) |

| A1 | Unsubstituted | 4.86 |

| A2 | 2-Fluoro | 8.72 |

| A3 | 3-Fluoro | 21.43 |

| A4 | 2-Bromo | 8.47 |

| A5 | 3-Bromo | 16.52 |

| A6 | 4-Bromo | 8.17 |

| A7 | 2-Methoxy | 23.57 |

| A9 | 4-Trifluoromethyl | 12.44 |

| A12 | 4-Chloro | 0.97 |

| Kojic Acid | (Reference) | 28.72 |

| Data sourced from a study on 2-cyanopyrrole derivatives as potential tyrosinase inhibitors. frontiersin.org |

Computational and Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 2-cyano-5-hydroxypyridine. These computational methods provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic characteristics, and can predict its behavior in various chemical environments.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using basis sets like 6-311++G** and functionals such as B3LYP, M062X, CAM-B3LYP, and ωB97XD, are employed to predict its geometry, dipole moments, and other electronic properties. mdpi.com These calculations help in understanding the influence of the electron-withdrawing cyano group and the electron-donating hydroxyl group on the pyridine (B92270) ring.

The reactivity of the molecule can be predicted by analyzing its electronic structure. For instance, the presence of the electron-withdrawing cyano group deactivates the pyridine ring towards nucleophilic attack but activates it for electrophilic substitution. Computational studies can pinpoint the most likely sites for such reactions.

Furthermore, DFT is instrumental in predicting spectroscopic properties. For example, the characteristic infrared (IR) stretching frequency of the cyano (C≡N) group is predicted computationally and can be confirmed experimentally, typically appearing around 2240 cm⁻¹. Similarly, NMR chemical shifts are influenced by the electronic environment of the protons on the pyridine ring, which can be accurately modeled with DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. numberanalytics.comulethbridge.ca The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity.

For pyridine derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. rsc.orgbohrium.com In the case of this compound, the distribution of HOMO and LUMO indicates the nucleophilic and electrophilic regions of the molecule. Computational studies on similar cyanopyridine structures have shown that the HOMO is often localized on the pyridine ring and the hydroxyl group, while the LUMO may be distributed over the cyano group and the ring. rsc.org This distribution helps in predicting that electrophilic attacks are favored at the 3- and 4-positions of the pyridine ring.

Table 1: Calculated Global Reactivity Descriptors for Related Pyridone Derivatives Data adapted from studies on 4,6-diaryl-3-cyano-2(1H)-pyridones, which share structural similarities.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4a | -6.44 | -2.60 | 3.84 |

| 4b | -6.61 | -2.79 | 3.83 |

| 4c | -6.60 | -2.78 | 3.83 |

Source: Adapted from RSC Advances, 2024. rsc.org

This compound can exist in tautomeric forms, primarily the enol (hydroxypyridine) form and the keto (pyridone) form. The equilibrium between these tautomers is influenced by the solvent and substitution pattern. nih.govrsc.org Computational studies using DFT are crucial for understanding the thermodynamics and kinetics of this tautomerization. mdpi.com

These calculations can predict the relative stabilities of the tautomers by computing their ground-state energies. For the parent 2-hydroxypyridine (B17775), the enol form is generally favored in the gas phase, while the keto form is more stable in polar solvents. mdpi.comwikipedia.org The small energy difference between the two tautomers, often just a few kJ/mol, presents a significant test for the accuracy of the applied computational methods. mdpi.com For instance, studies on 2-hydroxypyridine have shown that methods like M062X predict the preference of the hydroxy form, while B3LYP favors the pyridone form. mdpi.com

DFT calculations can also map the potential energy surface for the tautomerization reaction, identifying the transition state and calculating the activation energy barrier for the proton transfer. mdpi.comresearchgate.net This provides insight into the mechanism, whether it is an intramolecular 1,3-proton shift or an intermolecular process facilitated by solvent molecules. mdpi.com The intramolecular pathway for 2-hydroxypyridine has a high activation barrier, while intermolecular proton transfer via a dimer intermediate is significantly more favorable. mdpi.com

Prediction of Reactive Sites and Frontier Molecular Orbitals

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that extend beyond the static picture provided by quantum chemical calculations. They allow for the study of the dynamic behavior of molecules and their interactions with biological macromolecules, which is essential for applications in drug design and medicinal chemistry. mdpi.comibm.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is widely used to estimate the binding affinity, often expressed as a binding energy or docking score, and to identify the key amino acid residues involved in the interaction. nih.govrsc.org For this compound and its derivatives, molecular docking can be used to screen for potential biological targets, such as enzymes or receptors. researchgate.net

The process involves generating a three-dimensional model of the ligand and placing it into the binding site of a protein whose structure is known. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, are then calculated and scored. vcu.edu For example, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, while the cyano group can also participate in interactions. These predictions are crucial for the rational design of more potent and selective inhibitors.

Beyond predicting binding affinity, molecular modeling elucidates the specific binding mode of a ligand within a protein's active site. mdpi.com This detailed understanding of the three-dimensional arrangement of the ligand-protein complex is critical for explaining its biological activity. vcu.edu